CDK4 Inhibition: A Class-Level Inference from the 2-(Pyrimidin-2-yl)pyridin-3-ol Scaffold
2-(Pyrimidin-2-yl)pyridin-3-ol is recognized as a potential CDK4 enzyme inhibitor, with its scaffold implicated in cell cycle regulation for cancer therapy . While specific IC50 data for the bare scaffold (CAS 93560-56-6) is not publicly available, its structural analogs within the pyrimidine class demonstrate potent CDK4 inhibition. For instance, the pyrido[2,3-d]pyrimidine class displays CDK4/D1 IC50 values as low as 0.004 µM, and related 2-pyridinylpyrimidine derivatives achieve CDK4 IC50 values of 6.8 nM [1]. This is a class-level inference: the target compound provides the essential core scaffold, and its procurement is justified over a simple pyrimidine or pyridine building block because it pre-assembles the critical heteroaryl junction required for CDK4 hinge-binding affinity.
| Evidence Dimension | CDK4 Inhibitory Activity (Scaffold Potential) |
|---|---|
| Target Compound Data | Scaffold recognized as a CDK4 inhibitor core; no published IC50 for the bare core. |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine class: IC50 = 0.004 µM; 2-Pyridinylpyrimidine derivative (BDBM253968): CDK4 IC50 = 6.8 nM. |
| Quantified Difference | N/A (no direct single-compound comparison possible). The value lies in providing the pre-formed, metal-chelating biheteroaryl core, offering a synthetic advantage over acyclin-dependent kinase inhibitor building blocks. |
| Conditions | CDK4/cyclin D1 kinase assay (for comparator compounds). |
Why This Matters
Procuring this scaffold saves synthetic steps and risk, providing a direct entry point to a proven CDK4 inhibitor chemotype.
- [1] BindingDB. (n.d.). BDBM253968: US10189849, Compound 40: CDK4/cyclinD1 IC50 = 6.8 nM. Affinity Data. View Source
